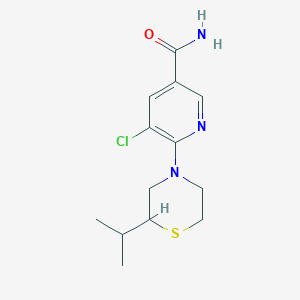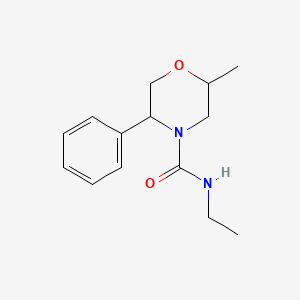![molecular formula C9H14ClN3O B7591688 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK962040 and belongs to the class of beta-3 adrenergic receptor agonists.
Mecanismo De Acción
The mechanism of action of 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol involves its binding to the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue and the urinary bladder. Activation of this receptor leads to the activation of adenylate cyclase, which in turn increases the production of cyclic adenosine monophosphate (cAMP). Increased levels of cAMP activate protein kinase A (PKA), which leads to the phosphorylation of various proteins involved in energy metabolism and thermogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol have been extensively studied in vitro and in vivo. This compound has been shown to increase energy expenditure and promote weight loss in animal models of obesity. Additionally, 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In terms of its bronchodilatory effects, this compound has been shown to relax airway smooth muscle and improve lung function in animal models of asthma and COPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol in lab experiments is its high specificity for the beta-3 adrenergic receptor. This allows researchers to study the effects of beta-3 receptor activation in a more targeted manner. Additionally, this compound has been shown to be stable under various experimental conditions, making it a reliable tool for studying energy metabolism and thermogenesis. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol. One of the primary areas of focus is the development of more potent and selective beta-3 adrenergic receptor agonists for the treatment of obesity and type 2 diabetes. Additionally, there is ongoing research on the role of beta-3 receptor activation in other physiological processes, such as cardiovascular function and inflammation. Finally, there is a need for further investigation into the potential use of 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol in the treatment of asthma and COPD, as well as other respiratory disorders.
Métodos De Síntesis
The synthesis method of 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol involves the reaction of 6-chloropyrazine-2-carbaldehyde with (R)-2-amino-1-butanol in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the pure compound. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol has been extensively studied for its potential applications in various fields of research. One of the primary applications of this compound is in the field of drug discovery, specifically for the treatment of metabolic disorders such as obesity and type 2 diabetes. This compound has been shown to activate the beta-3 adrenergic receptor, which plays a crucial role in regulating energy metabolism and thermogenesis. Additionally, 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol has been investigated for its potential use in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects.
Propiedades
IUPAC Name |
4-[(6-chloropyrazin-2-yl)-methylamino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-7(14)3-4-13(2)9-6-11-5-8(10)12-9/h5-7,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDADMTKAROTBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C1=CN=CC(=N1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)
![3-(5-fluoro-1-benzofuran-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591611.png)
![3-(2,4-dimethyl-1,3-thiazol-5-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591619.png)


![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)

![2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol](/img/structure/B7591687.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7591690.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)
![5,6-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7591700.png)

![3-Chloro-2-[3-(2-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591707.png)
